molecular formula C5H6N2S B112406 5-Aminopyridine-2-thiol CAS No. 27885-56-9

5-Aminopyridine-2-thiol

Cat. No. B112406
CAS RN: 27885-56-9
M. Wt: 126.18 g/mol
InChI Key: IRWJNUZWLWRDON-UHFFFAOYSA-N
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Description

5-Aminopyridine-2-thiol is a chemical compound with the CAS Number: 27885-56-9 and a molecular weight of 126.18 . Its IUPAC name is 5-amino-2-pyridinethiol .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N2S . The Inchi Code is 1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8) .

Scientific Research Applications

Fluorescent Alternatives in Enzyme Assays

5-Aminopyridine-2-thiol derivatives have been utilized as fluorescent alternatives to traditional chromogenic probes in thiol-quantification enzyme assays. This application is significant in enhancing the sensitivity and practicality of enzyme assays, especially in high-throughput screenings for enzyme inhibitors, offering a more efficient approach compared to conventional chromogenic probes like DTNB (Ellman's reagent) (Maeda et al., 2005).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, this compound derivatives have been identified as potent Src/Abl kinase inhibitors with significant antiproliferative activity against both hematological and solid tumor cell lines, demonstrating the versatility of these compounds in the development of new anticancer drugs (Lombardo et al., 2004).

Synthesis of Novel Compounds

These derivatives serve as a 'privileged scaffold' in the synthesis of novel compounds due to their wide range of pharmaceutical, biological, and medicinal applications. This versatility underlines their importance in drug development and the exploration of new therapeutic applications (Grigor’ev et al., 2015).

Corrosion Inhibition

This compound and its derivatives have also been explored for their corrosion inhibition properties, particularly in the protection of mild steel in hydrochloric acid medium. These studies have shown that these compounds are effective inhibitors, with their efficiency increasing with concentration, highlighting their potential in industrial applications to protect against corrosion (Ouici et al., 2017).

Material Science

In material science, the applications extend to the development of new adsorbents for the removal of heavy metal ions from aqueous solutions. Functionalized this compound derivatives have demonstrated perfect adsorption capacities for heavy metals like Cu(II), Pb(II), and Hg(II), offering a novel approach for environmental remediation (Zhang et al., 2014).

properties

IUPAC Name

5-amino-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-1-2-5(8)7-3-4/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWJNUZWLWRDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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